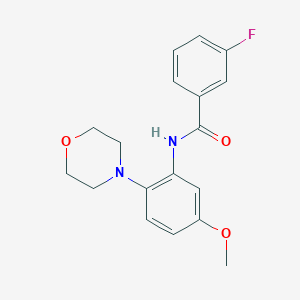![molecular formula C24H31N3O4 B243908 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B243908.png)
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide, also known as MPAPA, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of the enzyme histone deacetylase, which regulates gene expression and is often overexpressed in cancer cells. In inflammation research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which are common mechanisms of neurodegeneration.
Biochemical and Physiological Effects:
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In inflammation research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been shown to reduce oxidative stress and inflammation in the brain, which are common mechanisms of neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has several advantages and limitations for lab experiments. Advantages include its potential therapeutic applications in various diseases, its multi-targeted mechanism of action, and its ability to inhibit the activity of enzymes involved in disease progression. Limitations include its limited solubility in water, which can affect its bioavailability, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
For research on 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide include further studies on its mechanism of action, its potential therapeutic applications in various diseases, and its pharmacokinetic properties. Additionally, studies on the toxicity and safety of 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide are needed to determine its potential as a therapeutic agent. Overall, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide shows promising potential for the development of novel therapies for cancer, inflammation, and neurological disorders.
Métodos De Síntesis
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide can be synthesized through a multi-step process involving the reaction of 4-methoxyphenol with 4-fluoro-3-nitrobenzoic acid, followed by reduction and coupling reactions. The final product is obtained through the reaction of the intermediate compound with 3-methylbutanoyl chloride and piperazine.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation research has shown that 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-(4-methoxyphenoxy)-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}acetamide has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Propiedades
Fórmula molecular |
C24H31N3O4 |
|---|---|
Peso molecular |
425.5 g/mol |
Nombre IUPAC |
2-(4-methoxyphenoxy)-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C24H31N3O4/c1-18(2)16-24(29)27-14-12-26(13-15-27)20-6-4-19(5-7-20)25-23(28)17-31-22-10-8-21(30-3)9-11-22/h4-11,18H,12-17H2,1-3H3,(H,25,28) |
Clave InChI |
HDHXNURXXZYJIJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
SMILES canónico |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243826.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243827.png)
![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B243828.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![2-fluoro-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)benzamide](/img/structure/B243834.png)
![N-[4-(4-cinnamoyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B243835.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![4-butoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243842.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-{4-[(4-ethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B243849.png)